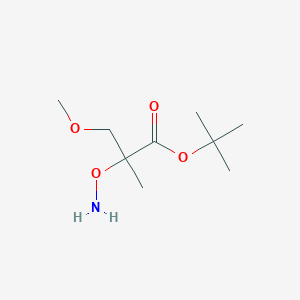

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Description

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a multifunctional compound characterized by a tert-butyl ester backbone, an aminooxy group at position 2, a methoxy group at position 3, and a methyl substituent at position 2. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly for chemoselective ligation and bioconjugation applications.

Synthesis: The tert-butyl carbamate derivatives, such as those in , are synthesized via hydrazine-mediated cleavage of intermediates followed by purification via column chromatography . For example, tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives are obtained in 80% yield using ethanol as a solvent and hydrazine as a nucleophile . Similar protocols are applicable to the target compound, where tert-butyl protection enhances solubility and reduces side reactions during synthesis.

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-3-methoxy-2-methylpropanoate |

InChI |

InChI=1S/C9H19NO4/c1-8(2,3)13-7(11)9(4,14-10)6-12-5/h6,10H2,1-5H3 |

InChI Key |

MSZVJZGUEADHDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(COC)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-(hydroxyimino)-3-methoxy-2-methylpropanoate with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the aminooxy group. Common reagents used in this synthesis include tert-butanol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in bioconjugation and labeling studies. The tert-butyl and methoxy groups contribute to the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

Aminooxy Group vs. Amine Groups

The aminooxy (-ONH₂) group in the target compound enables oxime ligation with carbonyl groups, a reaction highlighted in for peptide-drug conjugates . In contrast, compounds like methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride () contain primary amines (-NH₂), which require activation (e.g., via EDC/NHS) for conjugation, making the aminooxy group more chemoselective and efficient in forming stable oxime bonds .

tert-Butyl Ester vs. Methyl Ester

The tert-butyl ester in the target compound offers steric protection against hydrolysis, enhancing stability in acidic conditions compared to methyl esters. For instance, tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate derivatives () exhibit prolonged shelf life due to this protection . Methyl esters, such as methyl 2-[(tert-butoxycarbonyl)amino]ethanone (), are more prone to hydrolysis, limiting their utility in long-term storage .

Physicochemical Properties

- Solubility : The tert-butyl group enhances lipophilicity, favoring organic solvents (e.g., EtOAc, DCM), whereas methyl esters () exhibit higher aqueous solubility due to polar carboxylate groups .

- Stability: The aminooxy group’s sensitivity to aldehydes/ketones () necessitates inert storage conditions, unlike amine-containing analogs (), which are less reactive toward ambient carbonyls .

Biological Activity

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate (CAS Number: 2059987-09-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 205.25 g/mol

- Structure : The compound features an aminooxy functional group which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminooxy group can form covalent bonds with carbonyl groups in proteins, potentially altering their function. This mechanism is significant in the context of enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Anticancer Properties : Preliminary investigations suggest that the compound could have anticancer effects by modulating pathways associated with cell proliferation and apoptosis.

- Neuropharmacological Effects : There are indications that the compound may influence neurotransmitter systems, although detailed studies are required to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : A study investigated the interaction of this compound with various enzymes, revealing that it could serve as a competitive inhibitor for certain targets involved in metabolic processes .

- Anticancer Activity : Research published in a peer-reviewed journal demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- Neuropharmacological Assessment : A recent study assessed the effects of this compound on neurotransmitter release in vitro, suggesting a modulatory effect on synaptic transmission .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.